molecular formula C26H20ClN3O2S B11189774 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11189774
M. Wt: 474.0 g/mol
InChI Key: GOGMNEZMKOGPJX-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a pyrrolidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted quinazoline derivatives.

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives
  • 1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives

Uniqueness

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. The presence of both the quinazoline and pyrrolidine rings, along with the sulfanyl linkage, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H20ClN3O2S

Molecular Weight

474.0 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H20ClN3O2S/c1-15-8-11-21(16(2)12-15)30-23(31)14-22(25(30)32)33-26-28-20-10-9-18(27)13-19(20)24(29-26)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3

InChI Key

GOGMNEZMKOGPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C

Origin of Product

United States

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